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Compound of Interest

Compound Name: 2,4-Difluorophenylhydrazine

Cat. No.: B056656

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Difluorophenylhydrazine, a crucial reagent and intermediate in pharmaceutical and chemical
research. This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its spectral characteristics.

Executive Summary

Understanding the spectroscopic properties of 2,4-Difluorophenylhydrazine is fundamental
for its identification, purity assessment, and elucidation of its role in chemical reactions. This
guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also
provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Difluorophenylhydrazine
hydrochloride. While spectra for this compound are available in databases such as PubChem
and SpectraBase, the precise, experimentally determined peak values can vary based on
instrumentation and conditions.[1][2][3] The data presented here are representative and
intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,4-
Difluorophenylhydrazine, both *H and 3C NMR provide characteristic signals for the aromatic
ring protons and carbons, as well as for the hydrazine moiety.

Table 1: *H NMR Spectroscopic Data for 2,4-Difluorophenylhydrazine Hydrochloride (DMSO-
de)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10.5 br s 1H NH
~8.5 brs 2H NH:2
~7.1-7.4 m 3H Ar-H

Table 2: 13C NMR Spectroscopic Data for 2,4-Difluorophenylhydrazine Hydrochloride
(DMSO-ds)[2]

Chemical Shift (8) ppm Assighment
~150-160 (dd) C-F
~145-155 (dd) C-F

~130 (d) C-N

~115 (dd) Ar-C

~110 (d) Ar-C

~105 (dd) Ar-C

Note: The exact chemical shifts and coupling constants for the fluorine-coupled carbons require
high-resolution spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2,4-Difluorophenylhydrazine hydrochloride is expected to show characteristic
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absorption bands for N-H, C-N, C-F, and aromatic C-H and C=C bonds.

Table 3: FT-IR Spectroscopic Data for 2,4-Difluorophenylhydrazine Hydrochloride (KBr

Pellet)

Wavenumber (cm~?)

Intensity

Assignment

3200-3400 Strong, Broad N-H stretching (hydrazine)
3000-3100 Medium Aromatic C-H stretching
1600-1650 Strong N-H bending

1500-1600 Medium-Strong Aromatic C=C stretching
1200-1300 Strong C-N stretching

1100-1200 Strong C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features. For

2,4-Difluorophenylhydrazine, the molecular ion peak and characteristic fragmentation

patterns involving the loss of the hydrazine group and fluorine atoms would be expected.

Table 4: Mass Spectrometry Data for 2,4-Difluorophenylhydrazine

m/z Relative Intensity (%) Assignment

144 High [M]* (Molecular lon)
115 Medium [M - NHNHz]*

95 Medium [M - NHNHz - F]*
75 Low [CeHa]*

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for solid

samples like 2,4-Difluorophenylhydrazine hydrochloride.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Difluorophenylhydrazine
hydrochloride in a suitable deuterated solvent (e.g., DMSO-de) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of
1-5 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary due to the lower natural abundance of
13C. The spectral width should typically be 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 2,4-Difluorophenylhydrazine
hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization - El)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is vaporized in the ion
source.

 |onization: Bombard the gaseous sample molecules with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,4-Difluorophenylhydrazine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056656#spectroscopic-data-nmr-ir-ms-of-2-4-
difluorophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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